This compound can be classified as an imidazole derivative, specifically due to the presence of the imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The nitro group (-NO2) and methyl group (-CH3) attached to the imidazole ring further define its chemical identity and influence its reactivity and biological interactions.
The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid typically involves the following steps:
The yield can vary; for example, a reported yield is around 60% under specific conditions .
The molecular structure of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid can be described as follows:
Crystallographic studies reveal that the compound can form stable structures through hydrogen bonding interactions, particularly involving nitrogen and oxygen atoms within the molecule .
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in drug design and synthesis.
The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid is primarily linked to its interactions with biological targets:
This multifaceted mechanism makes it a candidate for therapeutic applications .
The physical and chemical properties of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid include:
These properties are crucial for understanding its stability, storage conditions, and formulation into pharmaceutical products .
3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid has several scientific applications:
The versatility of imidazole derivatives like this compound underscores their importance in drug discovery and development .
Heterocyclic chemistry represents a cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles occupying a position of critical importance. Among these, the imidazole ring stands as a privileged scaffold due to its presence in biologically essential molecules ranging from the amino acid histidine to purine bases in nucleic acids. The incorporation of nitro group (-NO~2~) onto the imidazole framework generates nitroimidazole derivatives, a class of compounds that has profoundly impacted anti-infective and anticancer therapeutics. The journey began in 1953 with the isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, marking the discovery of the first naturally occurring nitroimidazole antibiotic [4]. This seminal finding ignited extensive research into synthetic analogs across regioisomeric series (2-nitro, 4-nitro, 5-nitro, and fused nitroimidazoles), yielding life-saving drugs such as metronidazole, delamanid, and pretomanid against parasitic infections, anaerobic bacteria, and multidrug-resistant tuberculosis [4]. The unique electronic properties conferred by the nitro group, combined with the imidazole nucleus's ability to participate in hydrogen bonding and dipole-dipole interactions, underpin the versatile biological activities and sustained pharmaceutical relevance of this structural class.
The imidazole ring (1,3-diazole) is a planar, aromatic, five-membered heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). This arrangement creates an electron-rich π-system with a large dipole moment (~3.6–4.0 D), facilitating interactions with biological targets through hydrogen bonding, coordination bonding, π-π stacking, and ionic interactions. The N1 nitrogen is pyrrole-like (weakly basic), while the N3 nitrogen is pyridine-like (weakly acidic and basic), enabling the ring to function as both a hydrogen bond donor and acceptor across diverse physiological pH ranges [4].
This versatility translates directly to functional importance:
The introduction of a nitro group (-NO~2~) onto the imidazole ring profoundly alters its chemical reactivity and biological profile. This strongly electron-withdrawing substituent significantly reduces the electron density of the heterocycle, increasing its susceptibility to nucleophilic attack and facilitating reductive bioactivation—a defining characteristic for many therapeutic nitroimidazoles [4].
Key mechanistic roles of the nitro group include:
Table 1: Impact of Nitro Group Position on Imidazole Derivatives
Nitro Position | Representative Drugs/Leads | Primary Therapeutic Applications | Reduction Potential (E~1/2~) Range |
---|---|---|---|
2-Nitro | Benznidazole, Misonidazole | Chagas disease, Hypoxic tumor radiosensitizer | Moderate (-400 to -500 mV) |
4-Nitro | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | Research chemical (Building Block) | Varies with substitution |
5-Nitro | Metronidazole, Tinidazole | Antiparasitic, Antibacterial (anaerobes) | Low (> -500 mV) |
Fused Bicyclic (e.g., [4,5-c]) | Delamanid, Pretomanid | Multidrug-resistant Tuberculosis | Tailored for selective bacterial activation |
3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid (CAS No. 16935-04-9) exemplifies a strategically functionalized nitroimidazole derivative designed as a synthetic building block for medicinal chemistry and chemical biology. Its structure integrates key features:
Table 2: Physicochemical and Sourcing Profile of 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic Acid
Property | Value | Source |
---|---|---|
Systematic Name | 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid | [1] [2] [3] |
CAS Registry Number | 16935-04-9 | [1] [2] [3] |
Molecular Formula | C~7~H~9~N~3~O~4~ | [1] [3] |
Molecular Weight | 199.16 g/mol | [1] [3] |
Purity (Typical) | ≥ 95% | [3] |
Storage Recommendations | Sealed in dry conditions at room temperature | [1] |
Chemical Structure (SMILES) | O=C(O)CCN1C=C(N+=O)N=C1C | [1] |
Primary Application (Research Context) | Heterocyclic Building Block | [3] |
Commercial Availability Status | Available (Moldb); Discontinued (CymitQuimica) | [3] [2] [5] |
Representative Pricing (Research Quantities) | $312 (500 mg), $345 (1g), $674 (2.5g) | [3] |
Synthesized as a functionalized intermediate, this compound is primarily utilized in constructing more complex molecules. Its propanoic acid moiety allows straightforward coupling reactions via peptide coupling reagents (e.g., EDC, DCC) to link the bioactive nitroimidazole unit to other pharmacophores, carrier molecules, or solid supports. This enables the exploration of structure-activity relationships (SAR) around the imidazole core or the development of targeted prodrugs and bioconjugates [1] [3]. While not itself a marketed drug, its structural features—the methyl group ortho to the nitro substituent and the carboxylic acid spacer—make it a valuable tool for chemical biology and drug discovery efforts seeking to exploit the nitroimidazole pharmacophore. Current sourcing indicates availability as a research chemical from suppliers like Moldb, typically at ≥95% purity, though discontinuation by other vendors (e.g., CymitQuimica) highlights its specialized nature [2] [3] [5]. Its role lies firmly within the innovative space of developing next-generation therapeutics based on the versatile nitroimidazole scaffold.
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8